![molecular formula C23H24ClN3O3 B2490828 {6-Chloro-4-[(2-ethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326922-15-9](/img/structure/B2490828.png)
{6-Chloro-4-[(2-ethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar quinoline and quinolone derivatives often involves complex chemical processes. For instance, novel synthesis methods have been developed for quinoline derivatives, utilizing reactions such as the Buchwald–Hartwig amination, which yield significant insights into the chemical framework and potential functionalities of these compounds (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives reveals a complex arrangement of atoms and bonds, contributing to their unique chemical behaviors. For example, the crystal structure analysis of similar compounds indicates the presence of stable conformations and partial double-bond character in certain bonds, which is crucial for understanding their reactivity and interaction with other molecules (Bakare et al., 2005).
Chemical Reactions and Properties
Quinoline and quinolone compounds undergo various chemical reactions, which can be tailored to produce specific properties or functional groups. For example, their interaction with DNA has been studied through photophysical analyses, revealing significant interactions that could be attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as fluorescence intensity and stability against light and heat, are notable. For instance, certain quinolone derivatives exhibit strong fluorescence across a wide pH range in aqueous media, demonstrating their potential as fluorescent labeling reagents (Hirano et al., 2004).
Applications De Recherche Scientifique
Organic Synthesis and Intermediates
- Facile Synthesis of Alkyl and Aryl Substituted Dibenzo[b,g][1,8]naphthyridin-5-ones : This research presents the synthesis of dibenzo[b,g][1,8]naphthyridin-5-ones, which share a similar heterocyclic core with the compound , suggesting its potential as an intermediate in the synthesis of complex heterocyclic compounds with applications in medicinal chemistry and material science (Manoj & Prasad, 2010).
Medicinal Chemistry and Drug Discovery
- Synthesis of [11C]HG-10-102-01 for Imaging of LRRK2 in Parkinson's Disease : Although not directly related, this study involves the synthesis of a complex molecule for use as a PET imaging agent, highlighting how structurally complex molecules, similar to the one , can be used in the development of diagnostic tools (Wang et al., 2017).
Fluorescent Labeling and Biomedical Analysis
- Novel Stable Fluorophore, 6-methoxy-4-quinolone, with Strong Fluorescence in Wide pH Range : This study describes the development of a novel fluorophore for biomedical analysis, suggesting potential applications of similar quinolone derivatives in fluorescent labeling and sensitive detection in biological systems (Hirano et al., 2004).
Heterocyclic Chemistry and Synthetic Methods
- Synthesis of Some Benzo[h]quinoline Derivatives : Research into the synthesis of benzo[h]quinoline derivatives, related to the structural motif of the compound , underlines the importance of heterocyclic chemistry in developing pharmacologically active compounds (Janin et al., 1993).
Propriétés
IUPAC Name |
[6-chloro-4-[(2-ethoxyphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-2-30-21-6-4-3-5-16(21)14-26-22-18-13-17(24)7-8-20(18)25-15-19(22)23(28)27-9-11-29-12-10-27/h3-8,13,15H,2,9-12,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDSIIBOOMOYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{6-Chloro-4-[(2-ethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

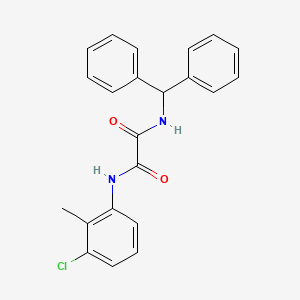
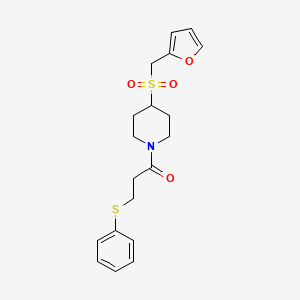
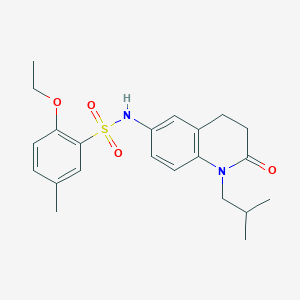

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)
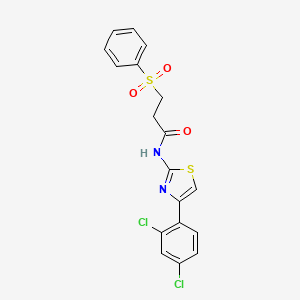
![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2490755.png)
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)
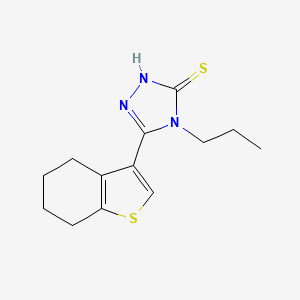
![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2490760.png)
![N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2490761.png)
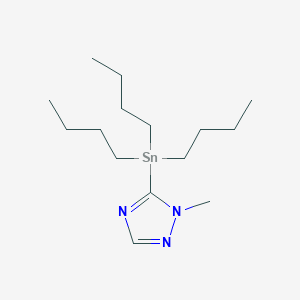
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2490765.png)
![(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2490766.png)